molecular formula C18H15ClN2O2 B5205741 N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide

Cat. No.: B5205741
M. Wt: 326.8 g/mol
InChI Key: GQUKAAWDXGPUOG-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a synthetic compound based on the 8-hydroxyquinoline (8-HQ) scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities and ability to act as a monoprotic bidentate chelating agent for various metal ions . This molecule is part of a class of compounds that have demonstrated a wide range of potential therapeutic applications in research settings, including the investigation of anticancer, anti-angiogenesis, and anti-inflammatory effects . The core 8-HQ structure is a bicyclic system featuring a phenol ring fused to a pyridine, with the hydroxyl group at the 8-position. The close proximity of this hydroxyl group to the heterocyclic nitrogen makes 8-HQ and its derivatives excellent chelators, capable of forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺, which is often linked to their mechanism of action . The specific substitution pattern in this acetamide derivative is designed to explore and modulate its biological properties. Compounds featuring an acetamide group linked to the 8-HQ core have been identified in patent literature as having research value in modulating abnormal angiogenesis and for the potential study of diseases such as cancer, atherosclerosis, and macular degeneration . The 8-hydroxyquinoline nucleus itself has been the subject of extensive research due to its presence in molecules with antimicrobial, antifungal, and anticancer effects, making it a significant building block for developing pharmacologically active scaffolds . Researchers are investigating such compounds for their potential to inhibit key enzymes and pathways involved in disease progression. For Research Use Only (RUO): This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or personal use. Handling should only be performed by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11(22)21-17(13-6-2-3-7-15(13)19)14-9-8-12-5-4-10-20-16(12)18(14)23/h2-10,17,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUKAAWDXGPUOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=C(C2=C(C=CC=N2)C=C1)O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant findings from various studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an 8-hydroxyquinoline moiety, which is known for its ability to chelate metal ions. This structural feature is crucial for its biological activity, particularly in inhibiting various cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various monomeric alkaloids, this compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged as follows:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

Additionally, antifungal activity was noted against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating its broad-spectrum efficacy against microbial pathogens .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound has shown promising cytotoxic activity against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
SF-295 (brain cancer)0.011 - 0.15
HTC-8 (colon cancer)Not specified
H460 (lung cancer)Not specified

The compound's mechanism of action in cancer cells involves the inhibition of specific kinases and pathways critical for tumor growth and survival . For instance, it has been shown to inhibit c-Met kinase with comparable efficacy to established anticancer agents .

The biological activity of this compound can be attributed to its ability to chelate metal ions, disrupting metal-dependent biological processes essential for microbial growth and cancer cell proliferation . Additionally, the interaction with specific molecular targets such as enzymes and receptors modulates their activity, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Study on Neuroprotective Properties : Research has indicated that compounds similar to this compound exhibit neuroprotective effects due to their iron-chelating capabilities, which may reduce oxidative stress in neuronal cells .
  • Cytotoxicity Assays : In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Comparative Analysis : A comparative study highlighted that derivatives of the quinoline structure often show enhanced biological activities due to modifications in their chemical structure, emphasizing the importance of structural optimization in drug development .

Scientific Research Applications

Coordination Chemistry

The compound is utilized as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications. It can enhance the efficiency of catalytic reactions by stabilizing metal ions in various oxidation states.

Antimicrobial Properties : N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide has been investigated for its antimicrobial properties against various bacterial strains. It exhibits significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent for bacterial infections.

Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells. It induces apoptosis in several cancer cell lines, including HeLa and MCF-7, through mechanisms involving DNA binding and metabolic enzyme inhibition.

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-710DNA intercalation and enzyme inhibition
A54912Cell cycle arrest

Potential Therapeutic Applications

The compound has been explored for potential therapeutic uses in treating diseases such as Alzheimer's and various cancers. Its mechanism involves disrupting metal-dependent biological processes, which are crucial in the progression of these diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting its potential for development into a therapeutic agent for treating bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In vitro assays using the MCF-7 breast cancer cell line revealed that treatment with this compound resulted in a notable decrease in cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment, highlighting its anticancer potential.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyquinoline moiety undergoes oxidation under controlled conditions. Key findings include:

Reaction Reagents/Conditions Product Source
Hydroxyl group oxidationKMnO₄ in acidic medium (H₂SO₄)Quinone derivatives
Side-chain oxidation (acetamide)CrO₃ in glacial acetic acidCarboxylic acid derivatives

Mechanistic Insight : The hydroxyl group at position 8 of the quinoline ring is oxidized to a ketone, forming a quinone structure. The acetamide’s methyl group can also oxidize to a carboxyl group under strong oxidizing conditions.

Substitution Reactions

The chlorine atom on the quinoline ring and chlorophenyl group participates in nucleophilic substitutions:

Reaction Site Reagents/Conditions Product Source
5-Chloro substitutionNH₃ (aqueous), 80°CAmine-functionalized quinoline
Chlorophenyl substitutionNaOCH₃, DMF, 120°CMethoxy-substituted phenyl derivative

Kinetics : The 5-chloro position on the quinoline ring exhibits higher reactivity than the chlorophenyl group due to electronic effects from the adjacent hydroxy group.

Hydrolysis of the Acetamide Group

The acetamide functionality undergoes hydrolysis under acidic or basic conditions:

Condition Reagents Product Source
Acidic hydrolysis6M HCl, refluxCarboxylic acid and ammonium chloride
Basic hydrolysisNaOH (10%), ethanol, 70°CSodium carboxylate and ammonia

Yield : Basic hydrolysis typically achieves >85% conversion, while acidic conditions yield ~70% due to side reactions.

Metal Chelation

The hydroxyquinoline core acts as a polydentate ligand, forming stable complexes with transition metals:

Metal Ion Reaction Conditions Complex Structure Application Source
Fe³⁺Ethanol, pH 5–6, room temperatureOctahedral Fe(III) complexAntimicrobial agents
Cu²⁺Methanol, pH 7–8, 50°CSquare-planar Cu(II) complexCatalytic applications

Stability Constants : Log K values for Fe³⁺ and Cu²⁺ complexes are 12.3 and 9.8, respectively, indicating strong binding .

Electrophilic Aromatic Substitution

The quinoline ring undergoes electrophilic substitution at positions 3 and 6:

Reaction Reagents Product Yield Source
NitrationHNO₃/H₂SO₄, 0°C3-Nitroquinoline derivative65%
SulfonationH₂SO₄ (fuming), 100°C6-Sulfoquinoline derivative58%

Regioselectivity : Nitration favors position 3 due to directing effects of the hydroxy and chloro groups.

Reductive Amination

The acetamide group can be reduced to form secondary amines:

Reagent Conditions Product Yield Source
LiAlH₄Dry THF, refluxN-[(2-Chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]amine78%
BH₃·THFRoom temperature, 12hSame as above82%

Side Reactions : Over-reduction to tertiary amines is observed with excess LiAlH₄.

Photochemical Reactions

UV irradiation induces structural rearrangements:

Condition Product Application Source
UV (254 nm), methanolRing-expanded benzazepine derivativeFluorescent probes

Mechanism : Photoexcitation leads to C–N bond cleavage, followed by cyclization.

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Optimal pH
Oxidation1.2 × 10⁻³45.62–3
Hydrolysis2.8 × 10⁻⁴32.11 or 14
Metal chelation4.5 × 10⁻²18.95–8

Data synthesized from .

Comparison with Similar Compounds

Chlorophenyl-Substituted Acetamides

Compounds bearing chlorophenyl groups linked to acetamide backbones exhibit diverse pharmacological profiles. Key examples include:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties Reference
2-(2-Chlorophenyl)-N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide Thiadiazole, -SH group C₉H₇ClN₃OS₂ 212–216 High yield (82%), IR/NMR confirmed
(E)-N-(2-Chlorophenyl)acetamide derivatives (e.g., 11e) Indole-carbohydrazide-triazole C₂₇H₂₂ClN₇O₃ Not reported α-Glucosidase inhibition (IC₅₀: 18.51 µM)
N-[(2-Chlorophenyl)methyl]-2-(diethylamino)acetamide hydrochloride Diethylamino group C₁₃H₂₀Cl₂N₂O Not reported Structural complexity, potential CNS activity

Key Observations :

  • The thiadiazole derivative () demonstrates high synthetic yield (82%) and stability, attributed to the electron-withdrawing thiadiazole ring.
  • Chlorophenyl-indole hybrids () show significant α-glucosidase inhibition, suggesting the chlorophenyl group enhances binding to enzymatic pockets.
  • Diethylamino-substituted analogs () highlight the role of amino groups in modulating solubility and bioavailability.

Hydroxyquinoline-Based Acetamides

Hydroxyquinoline derivatives are notable for metal chelation and antimicrobial activity. Comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Structural Features Reference
N-[(5-Chloro-8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]acetamide 5-Cl, 2-OCH₃, quinoline core C₁₉H₁₇ClN₂O₃ 356.81 Stereochemical complexity, hydrogen bonding
N-[(R)-(2-Chlorophenyl)(cyclopentyl)methyl]-N-[(R)-(2-hydroxy-5-methylphenyl)methyl]acetamide Cyclopentyl, hydroxyphenyl C₂₈H₃₀ClNO₂ 460.0 Chiral centers, O–H⋯O hydrogen bonds

Key Observations :

  • Chiral hydroxyquinoline derivatives () exhibit hydrogen-bonded crystal structures, which could influence solubility and crystallinity.

Heterocyclic Acetamide Derivatives

Variations in the heterocyclic core significantly alter physicochemical and biological properties:

Compound Name Heterocycle Key Functional Groups Synthetic Yield Application Insight Reference
2-[(2-Chlorophenoxy)methyl]-quinazolin-3-yl acetamide (8b) Quinazoline Piperazine, chlorophenoxy 64% Potential CNS modulation
2-Chloromethyl-4-phenylsulfonyl-5-nitroimidazole derivative 5-Nitroimidazole Sulfonyl, nitro 47% Antibacterial applications

Key Observations :

  • Quinazoline derivatives () demonstrate moderate yields (64%) and structural versatility, with piperazine groups enhancing lipophilicity.
  • Nitroimidazole analogs () utilize TDAE-mediated synthesis for selective substitution, relevant to antiparasitic drug development.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing N-[(2-chlorophenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide with high purity?

  • Methodology : Utilize multi-step organic synthesis involving condensation reactions between 2-chlorophenyl precursors and 8-hydroxyquinoline derivatives. Acetylation of intermediates should be performed under anhydrous conditions using acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol is recommended. Monitor reaction progress using HPLC or TLC with UV detection .
  • Key Considerations : Optimize reaction time and temperature to minimize byproducts like N-acetylated impurities or unreacted intermediates. Validate purity using 1H NMR^1 \text{H NMR} (e.g., absence of residual solvent peaks) and mass spectrometry .

Q. How can the crystal structure of this compound be determined to resolve ambiguities in molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. Grow crystals via slow evaporation of a saturated solution in a polar aprotic solvent (e.g., DMSO or DMF). Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}). Refinement software like SHELX or OLEX2 can resolve torsional angles and hydrogen-bonding networks .
  • Data Interpretation : Compare experimental bond lengths (e.g., C–Cl: 1.731.75A˚1.73–1.75 \, \text{Å}) and angles with DFT-calculated values to validate structural accuracy. Address discrepancies in molecular packing caused by intermolecular O–H⋯O or C–H⋯O interactions .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental results for this compound’s solubility be reconciled?

  • Methodology : Perform solubility studies in buffered aqueous solutions (pH 2–10) using UV-Vis spectroscopy. Compare with COSMO-RS or DFT-derived solubility parameters. If discrepancies persist, investigate polymorphic forms via powder XRD or differential scanning calorimetry (DSC) to identify metastable crystalline phases .
  • Case Example : A 2023 study resolved a 15% deviation in predicted vs. observed solubility by identifying a previously undetected hydrate form through thermogravimetric analysis (TGA) .

Q. What strategies are effective for optimizing reaction yields in the presence of steric hindrance from the 8-hydroxyquinolin-7-yl group?

  • Methodology : Use bulky Lewis acid catalysts (e.g., ZnCl2_2) to activate the quinoline nitrogen, enhancing electrophilic substitution. Alternatively, employ microwave-assisted synthesis to reduce reaction time and steric aggregation. Monitor steric effects via 1H NMR^1 \text{H NMR} coupling constants (e.g., J=810HzJ = 8–10 \, \text{Hz} for hindered aryl protons) .
  • Data-Driven Adjustments : If yields remain low (<50%), switch to a stepwise protocol: first form the chlorophenyl-methylacetamide core, then introduce the quinoline moiety via Suzuki-Miyaura coupling .

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound’s potential bioactivity?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 4-fluorophenyl) and test against target enzymes or cell lines. Use molecular docking (AutoDock Vina) to correlate binding affinity (ΔG) with functional group modifications. Validate SAR trends via IC50_{50} assays and QSAR modeling .
  • Critical Analysis : A 2024 study identified a 10-fold increase in antimicrobial activity by substituting the acetamide group with a sulfonamide, attributed to enhanced hydrogen bonding with bacterial target proteins .

Methodological Challenges

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methodology : Use UPLC-MS/MS with a C18 column (particle size 1.7μm1.7 \, \mu \text{m}) and a mobile phase of 0.1% formic acid in acetonitrile/water. Detect impurities at 0.1%\geq 0.1\% via selected ion monitoring (SIM). For non-volatile impurities, employ charged aerosol detection (CAD) .
  • Validation : Cross-validate with 13C NMR^13 \text{C NMR} to confirm impurity structures, particularly regioisomers or acetyl migration products .

Q. How should researchers address discrepancies in thermal stability data across different studies?

  • Methodology : Standardize thermogravimetric analysis (TGA) protocols using a heating rate of 10C/min10^\circ \text{C/min} under nitrogen. Compare decomposition onset temperatures (TdT_d) with DSC melting points. If variations exceed 5C5^\circ \text{C}, check for solvent residues or amorphous content via XRD .

Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

  • Protocols : Use PPE (gloves, goggles) due to potential irritancy from the chlorophenyl group. Store in amber vials at 20C-20^\circ \text{C} to prevent photodegradation. For in vitro studies, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cellular toxicity .

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